2,6-Dichloro-4-methylbenzenemethanol
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Overview
Description
2,6-Dichloro-4-methylbenzenemethanol is a specific organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.06 . It has gained considerable attention in various fields of research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is (2,6-dichloro-4-methylphenyl)methanol . The InChI code is 1S/C8H8Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 .Scientific Research Applications
Synthesis and Chemical Reactions : 2,6-Dichloro-4-methylbenzenemethanol has been used in various synthesis processes. For instance, it's involved in the preparation of 4-methyl-2,3,5,6-tetrafluorobenzenemethanol via chlorination and hydrogenolysis processes, indicating its role in producing fluorinated compounds with potential applications in pharmaceuticals and agrochemicals C. Qun (2006). Additionally, it's used in the novel synthesis of 4-ethyl-α-methylbenzenemethanol and α,α′-dimethyl-1,4-benzenedimethanol, showcasing its versatility in organic synthesis Zhang Yan-hui (2012).
Protection of Alcohols and Carboxylic Acids : This compound has been effective in the protection of alcohols and carboxylic acids. The (2,6-Dichloro-4-methoxyphenyl)-(2,4-dichlorophenyl)-methyl trichloroacetimidate variant can react with alcohols and carboxylic acids to form ethers and esters, respectively. These products are stable under typical deprotection conditions but can be deprotected using trifluoroacetic acid M. Kurosu, Kai Li (2009).
Influence on Chemical Reactions : The molecule also influences the route and outcome of various chemical reactions. For instance, its derivatives, such as 2,6-dihalobenzoic acids, are accessible through treatments involving strong bases and dry ice, demonstrating its utility in creating specific organic compounds C. Heiss, E. Marzi, M. Schlosser (2003).
Applications in Organic Chemistry : 2,6-Dichloro-4-methylbenzenemethanol derivatives are involved in the synthesis of complex organic molecules, such as phthalocyanines, indicating its role in creating pigments and dyes D. Wöhrle, M. Eskes, K. Shigehara, A. Yamada (1993).
Safety And Hazards
properties
IUPAC Name |
(2,6-dichloro-4-methylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXWKTFUFNFTMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445336 |
Source
|
Record name | (2,6-dichloro-4-methylphenyl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methylbenzenemethanol | |
CAS RN |
173310-45-7 |
Source
|
Record name | (2,6-dichloro-4-methylphenyl)-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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